N-{4-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-[3-(2-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-21(25)24-19(17-8-6-7-9-20(17)28-3)14-18(22-24)15-10-12-16(13-11-15)23-29(26,27)5-2/h6-13,19,23H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLXPXPYIUHXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.
Attachment of the methoxyphenyl group: This step involves the use of a Friedel-Crafts acylation reaction, where the pyrazole ring is reacted with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the ethanesulfonamide moiety: This can be done by reacting the intermediate compound with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-{4-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide. For instance, sulfonamides derived from pyrazole frameworks have shown significant activity against various bacterial and fungal strains. In vitro tests demonstrated that certain derivatives exhibited potent antibacterial effects comparable to established antibiotics like Ofloxacin and Fluconazole .
Antioxidant Activity
Compounds containing pyrazole moieties have also been evaluated for their antioxidant potential. The free radical scavenging activity was assessed using the DPPH method, revealing that some derivatives maintained high levels of antioxidant activity, which is crucial for combating oxidative stress-related diseases .
Anti-inflammatory Properties
The anti-inflammatory potential of sulfonamide derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their utility in treating inflammatory conditions .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A series of pyrazole-based sulfonamides were tested against a panel of pathogens, showing significant inhibition zones in agar diffusion assays. Compounds with chloro substitutions demonstrated enhanced activity against resistant strains .
- Antioxidant Evaluation : In a comparative study, derivatives were analyzed for their ability to scavenge free radicals. The results indicated that compounds with methoxy groups showed superior antioxidant capabilities compared to their unsubstituted counterparts .
Mechanism of Action
The mechanism of action of N-{4-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the pyrazoline core, sulfonamide groups, and aryl rings. These variations influence pharmacological activity, solubility, and metabolic stability. Below is a detailed comparison:
Substituent Variations on the Pyrazoline Core
Pharmacological and Physicochemical Properties
- Electron Effects : The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, enhancing hydrogen bonding with enzyme active sites compared to electron-withdrawing groups (e.g., 4-chlorophenyl in Compound 39) .
- Solubility : Ethane sulfonamide (target) offers better aqueous solubility than methanesulfonamide derivatives (e.g., ) due to its longer alkyl chain .
- Metabolic Stability: Propanoyl (target) may confer slower hepatic clearance compared to acetyl or isobutyryl groups (), as observed in analogous pyrazoline sulfonamides .
Structural Insights from Crystallography
The use of SHELXL () and ORTEP () in related studies highlights the importance of 3D conformation in activity. For example:
- The dihedral angle between the 2-methoxyphenyl and sulfonamide groups in the target compound likely optimizes interactions with COX-2’s hydrophobic pocket, as seen in analogs with para-substituted aryl groups .
- Steric hindrance from bulkier substituents (e.g., isobutyryl in ) disrupts planar alignment, reducing binding affinity .
Biological Activity
N-{4-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an in-depth analysis of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Molecular Formula : C₁₉H₁₈N₂O₃S
- Molecular Weight : 358.42 g/mol
- Key Functional Groups : Methanesulfonamide, pyrazole ring, and methoxy substituent.
These structural elements are crucial for its biological interactions and pharmacological properties.
Anti-Cancer Activity
Preliminary studies suggest that this compound exhibits significant anti-cancer properties. Its mechanism may involve:
- Inhibition of Protein Kinases : The compound appears to interact with various protein kinases involved in cancer cell signaling pathways, which are critical for cell proliferation and survival.
- Cytotoxic Effects : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess such properties .
Anti-Inflammatory Activity
The presence of the sulfonamide group suggests potential anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit inflammatory pathways, providing a basis for further exploration of this compound's therapeutic potential in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol | Phenolic and pyrazole groups | Anti-cancer |
| N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane sulfonamide | Sulfonamide moiety | Anti-inflammatory |
| 7-phenyltiazolo[5,4-d]pyrimidinone derivatives | Thiazole and pyrimidine rings | Antimicrobial |
The unique combination of the methanesulfonamide group with a complex pyrazole structure differentiates it from other compounds in its class.
Case Studies and Research Findings
Several studies highlight the biological activity of pyrazole derivatives similar to this compound:
- Antitumor Activity : A study demonstrated that certain pyrazole carboxamides exhibited notable antitumor activity against specific cancer cell lines, suggesting potential applications for this compound class in cancer therapy .
- Anti-inflammatory Studies : Research has shown that derivatives of sulfonamide compounds can effectively reduce inflammation markers in vitro and in vivo models, supporting the hypothesis that this compound may also have similar effects.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions requiring precise control over reaction conditions to achieve high purity and yield. Key steps include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the methanesulfonamide group via nucleophilic substitution.
- Acylation to incorporate the propionyl moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
